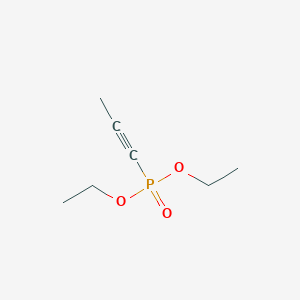![molecular formula C13H9NO2S B1334651 3-[(4-Formylphenoxy)methyl]thiophen-2-carbonitril CAS No. 256471-05-3](/img/structure/B1334651.png)
3-[(4-Formylphenoxy)methyl]thiophen-2-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is an organic compound with the molecular formula C13H9NO2S. It is a specialty product often used in proteomics research . The compound features a thiophene ring substituted with a formylphenoxy group and a carbonitrile group, making it a versatile molecule for various chemical applications.
Wissenschaftliche Forschungsanwendungen
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile typically involves the condensation of 4-formylphenol with thiophene-2-carbonitrile under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: 3-[(4-Carboxyphenoxy)methyl]thiophene-2-carbonitrile.
Reduction: 3-[(4-Formylphenoxy)methyl]thiophene-2-amine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism of action for 3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophiles, while the thiophene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways and affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Methoxyphenoxy)methyl]thiophene-2-carbonitrile
- 3-[(4-Hydroxyphenoxy)methyl]thiophene-2-carbonitrile
- 3-[(4-Nitrophenoxy)methyl]thiophene-2-carbonitrile
Uniqueness
3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable compound for various chemical and biological applications.
Eigenschaften
IUPAC Name |
3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c14-7-13-11(5-6-17-13)9-16-12-3-1-10(8-15)2-4-12/h1-6,8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBWSYYNPPSKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=C(SC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383905 |
Source


|
| Record name | 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256471-05-3 |
Source


|
| Record name | 3-[(4-formylphenoxy)methyl]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)




![2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B1334596.png)


